molecular formula C6H7BrClNO B1522251 2-Amino-4-bromophenol hydrochloride CAS No. 87855-72-9

2-Amino-4-bromophenol hydrochloride

Cat. No.: B1522251
CAS No.: 87855-72-9
M. Wt: 224.48 g/mol
InChI Key: QPIYEAMFMMNUEX-UHFFFAOYSA-N
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Description

2-Amino-4-bromophenol hydrochloride is a chemical compound with the molecular formula C6H7BrClNO . It has a molecular weight of 224.48 . It is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H . The SMILES string representation is Nc1cc(Br)ccc1O .


Chemical Reactions Analysis

2-Amino-4-bromophenol can be used as a reactant in various reactions. For example, it can be used in the preparation of (aryl)oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction, copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation, and synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors .


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . It has a storage temperature of 2-8°C . Its melting point is 130-135°C .

Scientific Research Applications

Metabolic Studies

2-Amino-4-bromophenol hydrochloride and its related compounds have been extensively studied for their metabolism in biological systems. For instance, research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has identified several metabolites, suggesting multiple metabolic pathways operative in rats. These findings are crucial for understanding the biotransformation of substances related to this compound in living organisms (Kanamori et al., 2002).

Environmental Fate and Transformation

Studies on the transformation of bromophenols like 2,4-dibromophenol during the chlorination process have provided insights into their environmental fate. These transformations are significant in understanding the behavior of such compounds in aquatic environments and their potential as disinfection byproducts (Xiang et al., 2020).

Chemical Synthesis and Catalysis

The role of this compound and its derivatives in chemical synthesis and catalysis has been explored, such as in copper-catalyzed coupling reactions of nitrogen nucleophiles with aryl bromides. These studies contribute to the development of novel catalytic processes and synthetic methodologies (Wang et al., 2008).

Degradation and Treatment Studies

Research on the degradation of compounds related to this compound, such as 4-chloro 2-aminophenol, using novel processes like hydrodynamic cavitation combined with UV photolysis and ozonation, has shown significant degradation and reduction in toxicity. These studies are pivotal for developing effective treatment strategies for removing toxic organic compounds from the environment (Barik & Gogate, 2016).

Anticancer Research

Investigations into the biological activities of bromophenol derivatives have identified potential anticancer properties. For example, a novel bromophenol derivative has been shown to induce cell cycle arrest and apoptosis in human lung cancer cells, providing a basis for developing new anticancer drugs (Guo et al., 2018).

Safety and Hazards

2-Amino-4-bromophenol hydrochloride is harmful if swallowed or inhaled. It causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Properties

IUPAC Name

2-amino-4-bromophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIYEAMFMMNUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674210
Record name 2-Amino-4-bromophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87855-72-9
Record name 2-Amino-4-bromophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87855-72-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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